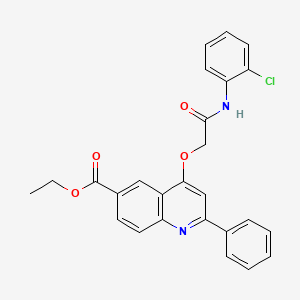

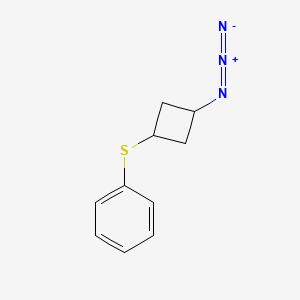

![molecular formula C17H17N5O3 B2516567 N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide CAS No. 1465394-64-2](/img/structure/B2516567.png)

N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are often synthesized for their potential use in pharmaceuticals, as they can exhibit antimicrobial, antiproliferative, and various other biological effects .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various methods, including direct acylation reactions, amine exchange reactions, and cyclization processes. For instance, substituted 3-anilinopropanamides can be converted to N-benzyl derivatives through uncatalyzed amine exchange reactions with benzylamine, yielding products in up to 41% yield . Similarly, direct acylation reactions have been employed to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These methods demonstrate the versatility in the synthetic approaches for creating benzamide compounds with different substituents and functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as NMR, FTIR, and X-ray crystallography. These techniques provide detailed information about the molecular conformation, crystal structure, and intramolecular interactions. For example, the crystal structure of certain benzamide derivatives has been determined, revealing the dihedral angles between aromatic rings and the orientation of nitro groups . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including cyclization to form heterocyclic compounds, as seen in the synthesis of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines . They can also undergo reactions that lead to the formation of compounds with colorimetric sensing capabilities, such as the detection of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and reactivity, are influenced by their molecular structure. For instance, the presence of internal hydrogen bonding can make a molecule more rigid, as observed in the compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide . Additionally, the introduction of substituents like nitro, cyano, or halogen groups can significantly alter the electronic properties and reactivity of the benzamide core .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Inhibitory Activity Against Carbonic Anhydrase

Research has shown that compounds synthesized from related structures have been investigated for their inhibitory activity against the metalloenzyme carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including respiration and the regulation of pH levels. The synthesized compounds, including acridine and bis acridine sulfonamides, have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms, suggesting potential therapeutic applications (Ulus et al., 2013).

Anticancer and Antimicrobial Applications

Derivatives of benzamide, a related structure, have been designed and synthesized, demonstrating potent antitumor activities. These compounds, such as benzothiazole derivatives, have shown excellent in vivo inhibitory effects on tumor growth, highlighting their potential as anticancer agents (Yoshida et al., 2005). Additionally, some benzamide derivatives exhibit antimicrobial properties, providing a basis for the development of new antimicrobial agents.

Colorimetric Sensing of Fluoride Anions

N-Benzyl-3-[(4-cyano-3-nitropyridin-2-yl)amino]-N-methylpropanamide and its derivatives could potentially be involved in the synthesis of compounds for colorimetric sensing applications. For example, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized for the colorimetric sensing of fluoride anions, demonstrating significant changes in color in response to fluoride presence. This suggests possible applications in environmental monitoring and analytical chemistry (Younes et al., 2020).

Potential Drug Development

Histone Deacetylase Inhibitor

Compounds with structural similarities have been identified as isotype-selective histone deacetylase (HDAC) inhibitors, showing promise as anticancer drugs. The selective inhibition of HDACs can block cancer cell proliferation and induce apoptosis, underscoring the potential of N-Benzyl-3-[(4-cyano-3-nitropyridin-2-yl)amino]-N-methylpropanamide derivatives in drug development for cancer treatment (Zhou et al., 2008).

Propiedades

IUPAC Name |

N-benzyl-3-[(4-cyano-3-nitropyridin-2-yl)amino]-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-21(12-13-5-3-2-4-6-13)15(23)8-10-20-17-16(22(24)25)14(11-18)7-9-19-17/h2-7,9H,8,10,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJBPRNTGZBKSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCNC2=NC=CC(=C2[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

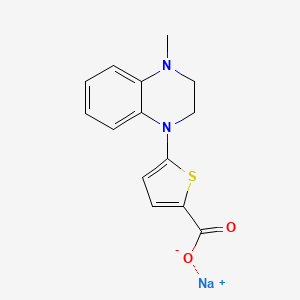

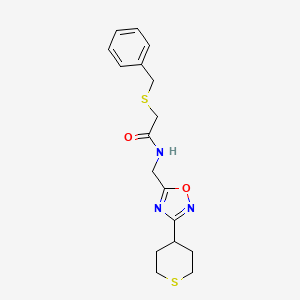

![N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2516486.png)

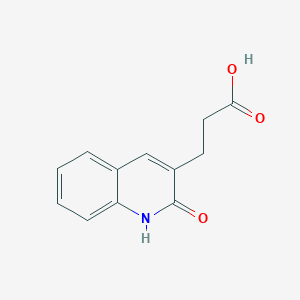

![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)

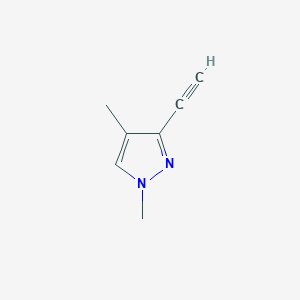

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516490.png)

![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)

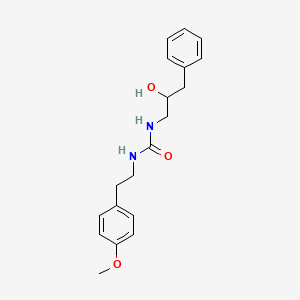

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)

![N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2516501.png)

![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)